5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one
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Overview
Description
5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one is a heterocyclic compound that features a unique structure combining oxepine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one typically involves the base-catalyzed intramolecular cyclization of precursor compounds. One common method includes the cyclization of aminoacetylenic ketones in the presence of strong acids or palladium and gold salts . The reaction conditions often require mild temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound shares a similar pyrrole structure but differs in its substituents and overall reactivity.
Pyrrolo[3,4-c]pyrrole-1,3-dione: Another related compound with a pyrrole core, used in the synthesis of conjugated polymers.
Uniqueness
5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one stands out due to its combined oxepine and pyrrole rings, which provide unique chemical and physical properties. This structural uniqueness enhances its potential for diverse applications in various scientific fields.
Properties
CAS No. |
112176-36-0 |
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Molecular Formula |
C20H13Cl2NO2 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
5,7-bis(4-chlorophenyl)-3,4-dihydrooxepino[2,3-b]pyrrol-2-one |
InChI |
InChI=1S/C20H13Cl2NO2/c21-14-5-1-12(2-6-14)16-9-10-19(24)25-20-17(16)11-18(23-20)13-3-7-15(22)8-4-13/h1-8,11H,9-10H2 |
InChI Key |
HYARZWBFLNHRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=NC(=CC2=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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